molecular formula C15H26N2O5 B13887650 L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- CAS No. 65671-71-8

L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-

Cat. No.: B13887650
CAS No.: 65671-71-8
M. Wt: 314.38 g/mol
InChI Key: NCGCHLRUCHBDES-QWRGUYRKSA-N
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Description

L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-: is a derivative of the amino acid L-valine. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the tert-butoxycarbonyl (Boc) protecting group in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- typically involves the protection of the amino group of L-valine with a Boc group. This is achieved by reacting L-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino group.

    Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or EDCI.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.

    Coupling Reactions: Reagents like HATU, EDCI, and DIC are used in the presence of bases like DIPEA or NMM.

    Substitution Reactions: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Hydrolysis: L-Valine with a free amino group.

    Coupling Reactions: Peptides or peptide derivatives.

    Substitution Reactions: Substituted valine derivatives with new functional groups.

Scientific Research Applications

L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: It plays a role in the synthesis of pharmaceutical compounds, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of various bioactive molecules.

Mechanism of Action

The mechanism of action of L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, allowing for the construction of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-seryl-, methyl ester
  • L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-threonyl-N-methyl-
  • L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester

Uniqueness

L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- is unique due to its specific structure, which includes the Boc protecting group and the prolyl residue. This combination makes it particularly useful in the synthesis of cyclic peptides and other complex molecules. Its stability and reactivity under various conditions also contribute to its versatility in synthetic applications.

Properties

CAS No.

65671-71-8

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C15H26N2O5/c1-9(2)11(13(19)20)16-12(18)10-7-6-8-17(10)14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,18)(H,19,20)/t10-,11-/m0/s1

InChI Key

NCGCHLRUCHBDES-QWRGUYRKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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